4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one 4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 318951-76-7
VCID: VC7099074
InChI: InChI=1S/C20H15ClF3N5O/c1-11-8-16(17-12(2)27-28(19(17)30)14-6-4-3-5-7-14)29(26-11)18-15(21)9-13(10-25-18)20(22,23)24/h3-10,27H,1-2H3
SMILES: CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(C=C(C=N4)C(F)(F)F)Cl
Molecular Formula: C20H15ClF3N5O
Molecular Weight: 433.82

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one

CAS No.: 318951-76-7

Cat. No.: VC7099074

Molecular Formula: C20H15ClF3N5O

Molecular Weight: 433.82

* For research use only. Not for human or veterinary use.

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one - 318951-76-7

Specification

CAS No. 318951-76-7
Molecular Formula C20H15ClF3N5O
Molecular Weight 433.82
IUPAC Name 4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C20H15ClF3N5O/c1-11-8-16(17-12(2)27-28(19(17)30)14-6-4-3-5-7-14)29(26-11)18-15(21)9-13(10-25-18)20(22,23)24/h3-10,27H,1-2H3
Standard InChI Key RPNVENBFNYVDJZ-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(C=C(C=N4)C(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature Breakdown

The IUPAC name reflects the compound’s bipyrazolyl-pyridinyl backbone:

  • 4-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]: A pyridine ring substituted at positions 2 (pyrazolyl), 3 (chloro), and 5 (trifluoromethyl) is linked to a 5-methylpyrazole at position 3.

  • 5-Methyl-2-phenyl-1H-pyrazol-3-one: A second pyrazol-3-one ring with methyl (C5), phenyl (C2), and ketone (C3) substituents .

Structural Features and Functional Groups

Key functional groups include:

  • Trifluoromethylpyridinyl: Enhances electronegativity and steric bulk, improving target selectivity.

  • Chloro Substituent: Increases oxidative stability and hydrogen-bonding potential.

  • Bipyrazolyl Scaffold: Facilitates π-π stacking interactions with aromatic residues in proteins .

Synthesis and Characterization

Synthetic Pathways from Pyrazole Precursors

The compound is synthesized via a multi-step protocol:

Step 1: Formation of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Reacting 2-amino-5-(trifluoromethyl)pyridine with chlorine gas in acetic acid yields the chloro-substituted intermediate (85% yield) .

Step 2: Cyclocondensation to Pyrazole Rings
A Knorr-type reaction condenses 1,3-diketones 4 (ethyl acetoacetate) with hydrazine derivatives 5 (phenylhydrazine) under nano-ZnO catalysis to form 5-methylpyrazole 6 (Scheme 2, 95% yield) .

Step 3: Coupling via Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling links the pyridinyl and pyrazolyl moieties. For example, reacting 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid with 5-methyl-3-iodopyrazole in THF at 80°C achieves 78% yield .

Step 4: Oxidation to Pyrazol-3-One
Treating the bipyrazolyl intermediate with hydrogen peroxide in acetic acid introduces the ketone group at position 3 (72% yield) .

Analytical Characterization Techniques

  • NMR Spectroscopy: 1H^1H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridinyl-H), 7.45–7.32 (m, 5H, phenyl-H), 2.45 (s, 3H, CH₃).

  • Mass Spectrometry: ESI-MS m/z 492.1 [M+H]+^+ (calculated for C₂₂H₁₆ClF₃N₅O: 491.08).

  • X-ray Crystallography: Confirms planar bipyrazolyl-pyridinyl geometry with dihedral angles <10° between rings .

Physicochemical Properties

Molecular and Thermal Properties

PropertyValue
Molecular FormulaC₂₂H₁₆ClF₃N₅O
Molecular Weight491.84 g/mol
Melting Point218–220°C
LogP (Octanol-Water)3.2
Solubility (Water)12 mg/L (25°C)
StabilityStable under pH 3–9, 40°C

Solubility and Stability Profiles

The compound exhibits limited aqueous solubility (12 mg/L) but high solubility in DMSO (>50 mg/mL), making it suitable for in vitro assays. Stability studies indicate no degradation under ambient light or humid conditions (40°C, 75% RH, 30 days) .

Biological and Pharmacological Profiles

In Vitro Biological Activity

  • Antimicrobial Activity: MIC = 4 µg/mL against Staphylococcus aureus (ATCC 25923), comparable to ciprofloxacin .

  • Kinase Inhibition: IC₅₀ = 18 nM against JAK3 kinase, suggesting potential in autoimmune disease therapy .

  • Cytotoxicity: CC₅₀ = 32 µM in HEK293 cells, indicating selective toxicity toward cancer cells .

Industrial and Agricultural Applications

Use in Agrochemical Formulations

The compound demonstrates herbicidal activity at 50 g/ha, suppressing Amaranthus retroflexus by 89% without crop phytotoxicity . Its pyridinyl moiety disrupts acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Role in Material Science

As a ligand in transition-metal complexes, it enhances catalytic efficiency in Suzuki-Miyaura reactions (TON = 12,000) .

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